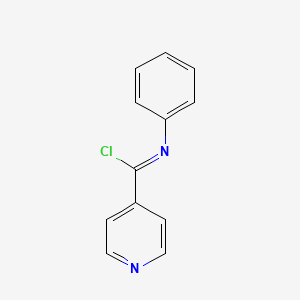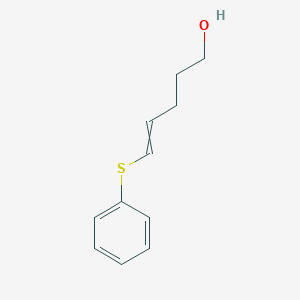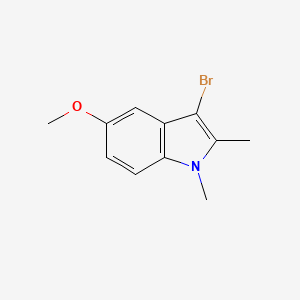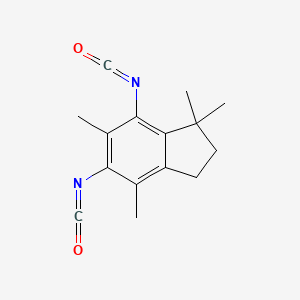
4-Pyridinecarboximidoyl chloride, N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboximidoyl chloride, N-phenyl- is an organic compound with the molecular formula C12H9ClN2. It is a derivative of pyridine, featuring a phenyl group attached to the nitrogen atom of the carboximidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboximidoyl chloride, N-phenyl- typically involves the reaction of 4-cyanopyridine with phenylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
4-Cyanopyridine+Phenylamine+Chlorinating Agent→4-Pyridinecarboximidoyl chloride, N-phenyl-
Industrial Production Methods: In an industrial setting, the production of 4-Pyridinecarboximidoyl chloride, N-phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridinecarboximidoyl chloride, N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid derivative.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Product: 4-Pyridinecarboxylic acid, N-phenyl-
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboximidoyl chloride, N-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboximidoyl chloride, N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-Pyridinecarboxylic acid, N-phenyl-
- 4-Pyridinecarboxamide, N-phenyl-
- 4-Pyridinecarboxaldehyde, N-phenyl-
Comparison: 4-Pyridinecarboximidoyl chloride, N-phenyl- is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. For example, the chloride group allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis. In contrast, the carboxylic acid and amide derivatives have different reactivity profiles and are used in different contexts.
Eigenschaften
CAS-Nummer |
652148-59-9 |
|---|---|
Molekularformel |
C12H9ClN2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
N-phenylpyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C12H9ClN2/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
KUOQYVZYHVRSMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)


![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)

![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)




